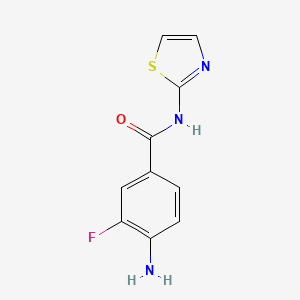
4-amino-3-fluoro-N-thiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-fluoro-N-thiazol-2-ylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-fluoro-N-thiazol-2-ylbenzamide typically involves the reaction of 4-amino-3-fluorobenzoic acid with thioamides under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-3-fluoro-N-thiazol-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and amino positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Pharmaceutical Development
Antimicrobial Properties
The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of thiazole compounds often exhibit potent antimicrobial effects, making 4-amino-3-fluoro-N-thiazol-2-ylbenzamide a candidate for further development in antimicrobial therapies.
Anticancer Activity
Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, similar thiazole derivatives have been reported to exhibit IC50 values as low as 1.30 μM against HepG2 liver cancer cells, highlighting the potential for this compound to serve as an effective anticancer agent . The mechanism of action often involves cell cycle arrest and induction of apoptotic pathways, which are critical for cancer treatment.
Case Study 1: Anticancer Efficacy
In a study focusing on thiazole derivatives, researchers synthesized several analogs of this compound and tested their efficacy against various cancer cell lines. One derivative showed a notable IC50 value of 10 µM against melanoma cells, suggesting that structural modifications could enhance anticancer activity .
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as a therapeutic agent in treating bacterial infections .
Synthesis and Derivative Development
The synthesis of this compound typically involves multiple steps that can be optimized for yield and purity. Various reaction conditions, solvents, and catalysts are employed to produce this compound efficiently. The ability to modify its structure leads to the creation of diverse derivatives with potentially varying biological activities.
Mécanisme D'action
The mechanism of action of 4-amino-3-fluoro-N-thiazol-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-amino-3-fluoro-N-thiazol-2-ylbenzamide is unique due to the presence of both amino and fluoro substituents on the benzamide ring, which can enhance its biological activity and specificity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C10H8FN3OS |
|---|---|
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
4-amino-3-fluoro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8FN3OS/c11-7-5-6(1-2-8(7)12)9(15)14-10-13-3-4-16-10/h1-5H,12H2,(H,13,14,15) |
Clé InChI |
AXZSVASBASFJIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NC2=NC=CS2)F)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













